1-Oleoyl-sn-glycerol 3-phosphate

Calcium signaling GPCR pharmacology Structure-activity relationship

1-Oleoyl-sn-glycerol 3-phosphate (also known as 1-oleoyl lysophosphatidic acid, 1-oleoyl LPA) is an endogenous bioactive lysophospholipid belonging to the lysophosphatidic acid (LPA) family. It contains an oleic acid (C18:1) moiety at the sn-1 position of the glycerol backbone.

Molecular Formula C21H41O7P
Molecular Weight 436.5 g/mol
CAS No. 65528-98-5
Cat. No. B105159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-sn-glycerol 3-phosphate
CAS65528-98-5
Synonyms1-O-oleyllysophosphatidic acid
1-oleoyl-lyso-phosphatidic acid
1-oleoyl-lysophosphatidic acid
9-octadecenoic acid (9Z)-, 2-hydroxy-3-(phosphonooxy)propyl ester
LPA (lysophosphatidic acid)
lysophosphatidic acid
monooleylphosphatidate
monooleylphosphatidic acid
monooleylphosphatidic acid, (R)-isomer
monooleylphosphatidic acid, sodium salt, (R)-isome
Molecular FormulaC21H41O7P
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O
InChIInChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1
InChIKeyWRGQSWVCFNIUNZ-GDCKJWNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Oleoyl-sn-glycerol 3-phosphate (CAS 65528-98-5) LPA Species Technical Baseline


1-Oleoyl-sn-glycerol 3-phosphate (also known as 1-oleoyl lysophosphatidic acid, 1-oleoyl LPA) is an endogenous bioactive lysophospholipid belonging to the lysophosphatidic acid (LPA) family. It contains an oleic acid (C18:1) moiety at the sn-1 position of the glycerol backbone . As an abundant LPA species in biological systems, it functions as a potent signaling ligand that activates at least six cognate G protein-coupled receptors (LPA1–LPA6) to mediate diverse cellular responses including calcium mobilization, mitogenesis, cytoskeletal rearrangement, and cell migration [1].

Signaling Ligand Endogenous LPA receptor agonist (LPA1–LPA6)
Assay Compatibility Calcium flux, proliferation, barrier function assays
Species Identity 1-Oleoyl (C18:1) sn-1 lysophosphatidic acid

Why 1-Oleoyl-sn-glycerol 3-phosphate (CAS 65528-98-5) Cannot Be Substituted by Other LPA Species


The biological activity of lysophosphatidic acid species is exquisitely dependent on acyl chain length, saturation, and linkage chemistry. As demonstrated by systematic structure-activity relationship studies, altering the fatty acid moiety at the sn-1 position dramatically changes receptor activation potency, intracellular signaling efficacy, and functional outcomes. 1-Oleoyl-LPA consistently ranks as the most potent naturally occurring LPA species across multiple assay systems, exhibiting EC50 values for calcium mobilization as low as 0.2 nM [1]. Shorter-chain species (e.g., lauroyl-LPA, decanoyl-LPA) show negligible activity, while saturated long-chain analogs (e.g., stearoyl-LPA, palmitoyl-LPA) display significantly reduced potency [2]. Even subtle changes such as ether-for-ester substitution or stereochemical inversion produce measurable decreases in bioactivity [3]. Consequently, substitution with a different LPA species without accounting for these quantitative potency differences can lead to experimental failure, irreproducible results, or misinterpretation of receptor pharmacology.

Attribute
1-Oleoyl-LPA
Other LPA Species
Acyl chain
C18:1 unsaturated
Saturated or shorter chains may reduce potency
Calcium EC50 rank
Reported highest rank among natural LPAs
Lower rank may shift signaling outcomes
LPA4 preference
Preferred ligand (nM affinity context)
Saturated/ether species may not bind effectively

1-Oleoyl-sn-glycerol 3-phosphate (CAS 65528-98-5) Quantified Differential Evidence Guide


Calcium Mobilization Potency in A431 Cells: 1-Oleoyl-LPA vs. Saturated LPA Species

1-Oleoyl-LPA is the most potent LPA species for calcium mobilization in human A431 carcinoma cells, with an EC50 as low as 0.2 nM [1]. The rank order of potency is oleoyl-LPA > arachidonoyl-LPA > linolenoyl-LPA > linoleoyl-LPA > stearoyl-LPA = palmitoyl-LPA > myristoyl-LPA [2].

Calcium mobilization potency
Head-to-head
EC50 as low as 0.2 nM (rank 1 among tested LPAs)
Establishes rank order for calcium signaling studies
A431 cell model; fluorescent indicator readout
Calcium signaling GPCR pharmacology Structure-activity relationship

Mitogenic Potency in Quiescent Fibroblasts: 1-Oleoyl-LPA Equals 1-Palmitoyl-LPA and Exceeds Shorter-Chain Analogs

In quiescent fibroblasts, the rank order of mitogenic potency (stimulation of DNA synthesis) is 1-oleoyl-LPA ≈ 1-palmitoyl-LPA > 1-myristoyl-LPA > 1-lauroyl-LPA > 1-decanoyl-LPA, with the shortest-chain species showing negligible activity over 1–100 µM [1].

Mitogenic potency
Head-to-head
Rank order: 1-oleoyl ≈ 1-palmitoyl > myristoyl > lauroyl > decanoyl
Guides species choice for proliferation assays
Quiescent fibroblasts; [3H]thymidine incorporation
Cell proliferation DNA synthesis Growth factor signaling

LPA1 Receptor Binding Affinity: 1-Oleoyl-LPA KD = 2.08 nM vs. 1-Palmitoyl-LPA KD = 1.69 nM

Using a free-solution assay with compensated interferometric reader (FSA-CIR), the binding affinity (KD) of 1-oleoyl-LPA to human LPA1 receptor was determined as 2.08 ± 1.32 nM, compared to 1.69 ± 0.10 nM for 1-palmitoyl-LPA [1].

LPA1 binding affinity
Head-to-head
KD 2.08 ± 1.32 nM vs 1.69 ± 0.10 nM (1-palmitoyl)
LPA1 affinity context; 1-palmitoyl slightly higher
Free-solution assay with purified LPA1 receptor
Receptor binding LPA1 Label-free assay

LPA4 (p2y9/GPR23) Receptor Binding and Activation: 1-Oleoyl-LPA Kd = 45 nM with Rank Order Preference Over Saturated Analogs

At the LPA4 (p2y9/GPR23) receptor, 1-oleoyl-LPA binds with a Kd of approximately 45 nM and is the preferred ligand among structural analogs, with a rank order of 1-oleoyl- > 1-stearoyl- > 1-palmitoyl- > 1-myristoyl- > 1-alkyl- > 1-alkenyl-LPA [1].

LPA4 receptor preference
Head-to-head
Kd approx. 45 nM; rank: 1-oleoyl > stearoyl > palmitoyl > myristoyl > alkyl > alkenyl
LPA4 prefers unsaturated LPA species
RH7777 cell expression system; binding and reporter assays
LPA4 Orphan GPCR Receptor pharmacology

Endothelial Electrical Resistance: 1-Oleoyl-LPA and 1-Palmitoyl-LPA Produce Comparable Effects

Both 1-oleoyl-LPA and 1-palmitoyl-LPA increase endothelial electrical resistance in a similar manner, whereas 1-stearoyl-LPA and alkyl-LPA do not produce this effect [1].

Endothelial resistance
Head-to-head
1-oleoyl and 1-palmitoyl increase resistance; stearoyl and alkyl inactive
Unsaturated chain required for barrier function response
Endothelial monolayer; electric cell-substrate impedance sensing
Endothelial barrier function Vascular permeability LPA signaling

Ovarian Cancer Cell Survival: 1-Oleoyl-LPA and 1-Palmitoyl-LPA but Not 1-Stearoyl-LPA or Alkyl-LPA Enhance Viability

In HNOA ovarian cancer cells, 1-oleoyl-LPA and 1-palmitoyl-LPA enhance cell survival, whereas 1-stearoyl-LPA and alkyl-LPA show no effect [1].

Ovarian cancer cell survival
Head-to-head
1-oleoyl and 1-palmitoyl enhance survival; stearoyl and alkyl inactive
Unsaturated LPA species support survival signaling context
HNOA ovarian cancer cells; viability assay
Ovarian cancer Cell survival LPA signaling

1-Oleoyl-sn-glycerol 3-phosphate (CAS 65528-98-5) Optimal Research and Industrial Application Scenarios


Calcium Mobilization Assays in GPCR Pharmacology

Given its sub-nanomolar EC50 (0.2 nM) for calcium mobilization in A431 cells and its rank order as the most potent naturally occurring LPA species, 1-oleoyl-LPA is the optimal positive control for LPA receptor-mediated calcium flux assays [1]. Its superior potency ensures robust signal-to-noise ratios and minimizes consumption of precious compound stocks.

LPA4 (p2y9/GPR23) Receptor Characterization Studies

1-Oleoyl-LPA exhibits the highest binding affinity and functional preference for LPA4 among all tested LPA analogs, with a Kd of approximately 45 nM and a rank order preference over saturated and ether-linked species [1]. This makes it the ligand of choice for studies focused on this orphan GPCR, ensuring maximal receptor occupancy and downstream signaling.

Endothelial Barrier Function and Vascular Permeability Research

1-Oleoyl-LPA, like 1-palmitoyl-LPA, increases endothelial electrical resistance, while saturated LPA species (e.g., 1-stearoyl-LPA) lack this activity [1]. Therefore, 1-oleoyl-LPA is a critical tool for investigating LPA-mediated enhancement of endothelial barrier integrity in vascular biology and inflammation models.

Ovarian Cancer Cell Survival and LPA-Mediated Oncogenic Signaling

1-Oleoyl-LPA, together with 1-palmitoyl-LPA, enhances ovarian cancer cell survival, whereas 1-stearoyl-LPA and alkyl-LPA are inactive [1]. This functional selectivity makes 1-oleoyl-LPA an essential reagent for dissecting LPA-driven pro-survival pathways in gynecological oncology research.

Application
Selection Property
Validation Focus
GPCR calcium signaling studies
Potency rank-order context
Calcium mobilization EC50 response
LPA4 receptor characterization
Ligand preference profile
Binding and functional assay endpoints
Endothelial barrier function research
Acyl chain saturation requirement
Electrical resistance endpoint
Ovarian cancer cell survival studies
Unsaturated LPA requirement
Cell viability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oleoyl-sn-glycerol 3-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.